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molecular formula C3H7NOS B8057989 Methomyl oxime

Methomyl oxime

Cat. No. B8057989
M. Wt: 105.16 g/mol
InChI Key: TYEVWCPZVQACAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04268520

Procedure details

A solution of 0.8 g of N-hydroxy-ethanimidothioic acid, methyl ester in 5 ml methanol and 10 toluene was prepared, 0.4 g of sodium methoxide was added in one portion, and the mixture was stirred until dissolution was complete. The solution of the sodium salt of N-hydroxy-ethanimidothioic acid was added dropwise at 0° C. to a solution of 3.0 L g of 2-(dimethylamino)-N-[[[N-[[2-[N-(fluorocarbonyl)-N-methylaminothio]ethylthio]]-N-methylaminocarbonyloxy]]]-2-oxoethanimidothioic acid, methyl ester in 100 ml toluene. The resulting turbid reaction mixture was allowed to warm to ambient temperature and stirred 18 hrs. The reaction mixture was washed with two 100 ml portions of water, 100 ml of saturated sodium chloride solution, and dried over magnesium sulfate. Distillation of the solvent under reduced pressure gave a pale yellow viscous oil. The title compound was isolated from the crude reaction product by chromatography on silica gel employing ethyl acetate to elute the product. Using this procedure there was obtained 1.4 g of an oil that partially solidified. Suspension of the oily solid in a mixture of ether and hexanes gave 1.3 g of substantially pure 2-(dimethylamino)-N-[[[[N-methyl-N-[[[2-[[-N-methyl-N-[(1-methylthioethylidene)aminooxycarbonyl]aminothio]]ethylthio]]]aminocarbonyloxy]]]]-2-oxoethanimidothioic acid, methyl ester, m.p. 102°-106° C.
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-hydroxy-ethanimidothioic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-(dimethylamino)-N-[[[N-[[2-[N-(fluorocarbonyl)-N-methylaminothio]ethylthio]]-N-methylaminocarbonyloxy]]]-2-oxoethanimidothioic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[Na].[OH:5][N:6]=[C:7]([SH:9])[CH3:8].[CH3:10][N:11]([CH3:32])[C:12](=[O:31])[C:13]([S:29][CH3:30])=[N:14][O:15][C:16]([N:18]([S:20][CH2:21][CH2:22][S:23][N:24]([C:26](F)=[O:27])[CH3:25])[CH3:19])=[O:17]>CO.C1(C)C=CC=CC=1>[OH:15][N:14]=[C:13]([S:29][CH3:30])[CH3:12].[CH3:10][N:11]([CH3:32])[C:12](=[O:31])[C:13]([S:29][CH3:30])=[N:14][O:15][C:16]([N:18]([CH3:19])[S:20][CH2:21][CH2:22][S:23][N:24]([CH3:25])[C:26]([O:5][N:6]=[C:7]([S:9][CH3:1])[CH3:8])=[O:27])=[O:17] |f:0.1,^1:3|

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium methoxide
Quantity
0.4 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
N-hydroxy-ethanimidothioic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C)S
Name
2-(dimethylamino)-N-[[[N-[[2-[N-(fluorocarbonyl)-N-methylaminothio]ethylthio]]-N-methylaminocarbonyloxy]]]-2-oxoethanimidothioic acid, methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(=NOC(=O)N(C)SCCSN(C)C(=O)F)SC)=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred until dissolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting turbid reaction mixture
STIRRING
Type
STIRRING
Details
stirred 18 hrs
Duration
18 h
WASH
Type
WASH
Details
The reaction mixture was washed with two 100 ml portions of water, 100 ml of saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Distillation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a pale yellow viscous oil

Outcomes

Product
Name
Type
product
Smiles
ON=C(C)SC
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
Name
Type
product
Smiles
CN(C(C(=NOC(=O)N(SCCSN(C(=O)ON=C(C)SC)C)C)SC)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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